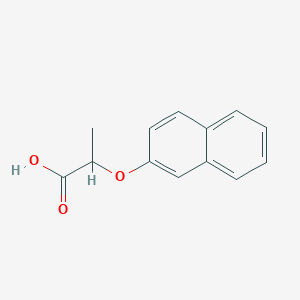

2-(2-Naphthyloxy)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

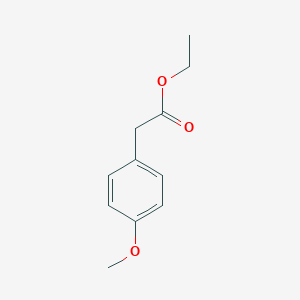

The synthesis of intermediates related to 2-(2-Naphthyloxy)propanoic acid involves several chemical processes. For instance, the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, a related compound, from 1-naphthol and epichlorohydrin, has been improved. This compound was obtained in highly optically pure form through stereoselective hydrolysis of its acyl derivatives using whole cell preparations containing enzymes from native sources (Kapoor et al., 2003). Additionally, a facile method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of anti-inflammatory agents like naproxen, involves Pd-catalyzed reactions and alkaline hydrolysis (Hiyama et al., 1990).

Molecular Structure Analysis

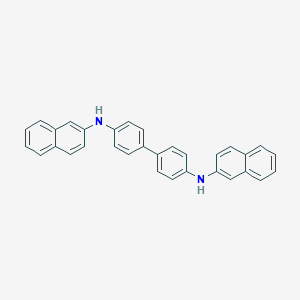

The molecular structure of compounds related to 2-(2-Naphthyloxy)propanoic acid has been studied extensively. For example, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, which is structurally similar, shows inter- and intramolecular hydrogen bonding and π–π stacked aromatic layers (Abdel-Jalil et al., 2015). Another study on (S)-2-methoxy-2-(9-phenanthryl)propanoic acid revealed the significance of T-shaped aromatic CH⋯π interactions in crystallization of 2-aryl-2-methoxypropanoic acid and amide (Ichikawa et al., 2010).

Chemical Reactions and Properties

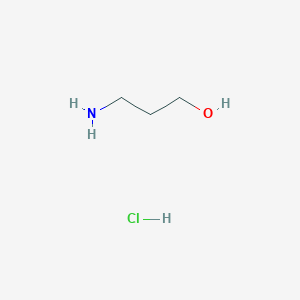

Chemical reactions involving naphthyl compounds often include various hydrogen bonding and aromatic interactions. For instance, supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles show strong hydrogen bonds and weak X⋯π interactions (Pang et al., 2015). The formation of hydrogen-bonded structures in jet-cooled complexes of chiral chromophores like (±)-2-naphthyl-1-ethanol with (±)-2-amino-1-propanol also demonstrates the complexity of interactions in these molecules (Seurre et al., 2004).

Physical Properties Analysis

Physical properties such as crystal structures and molecular packing patterns are key aspects of naphthyl-containing compounds. The crystal structure of 4-(2-naphthyl)butanoic acid, for instance, forms cyclic dimers and exhibits a herringbone array of aromatic rings, highlighting the role of molecular shape in determining physical properties (Dobson & Gerkin, 1996).

Chemical Properties Analysis

The chemical properties of naphthyl-based compounds are influenced by their molecular structure and bonding interactions. For example, the anharmonic vibrational frequencies and NBO analysis of naphthalene acetic acid provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization, highlighting the importance of molecular structure in determining chemical properties (Kavitha et al., 2010).

Applications De Recherche Scientifique

Synthesis of Beta-Adrenergic Blocking Agents : Kapoor et al. (2003) explored the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents, highlighting its role in producing drugs like propranolol and nadoxolol. This study emphasizes the compound's importance in pharmaceutical synthesis (Kapoor et al., 2003).

Genetic Incorporation into Proteins : Chen and Tsao (2013) reported on genetically introducing a 2-naphthol analogue of tyrosine into proteins in Escherichia coli, indicating potential in biochemical and genetic engineering applications (Chen & Tsao, 2013).

Organic Synthesis : Bell and Duewell (1963) described using 3-(1-X-2-naphthyloxy)propionic acids for synthesizing various benzochromanones, highlighting its role in organic chemistry and materials science (Bell & Duewell, 1963).

Synthesis of Deuterated Propranolol : Walker and Nelson (1978) worked on synthesizing deuterated propranolol, an important beta-blocker, demonstrating its use in isotopically labeled compound synthesis (Walker & Nelson, 1978).

Chiral Separation Techniques : Li Nai (2001) studied the resolution of enantiomers of 1 α naphthyloxy 3 isopropylamino 2 propanol using HPLC, indicating applications in chiral chemistry and pharmaceutical analysis (Li Nai, 2001).

Fluorescence Derivatisation : Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, creating fluorescent derivatives for biological assays, illustrating its use in biochemistry and molecular biology (Frade et al., 2007).

Propriétés

IUPAC Name |

2-naphthalen-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIVVAPMRQMNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909140 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyloxy)propanoic acid | |

CAS RN |

10470-82-3 | |

| Record name | 2-(2-Naphthyloxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10470-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(2-naphthalenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

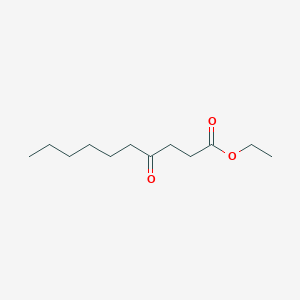

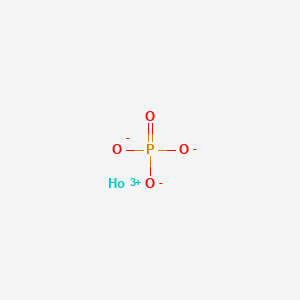

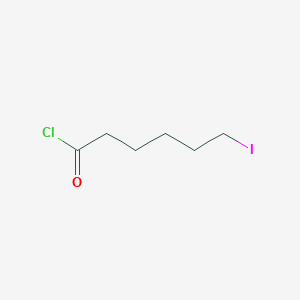

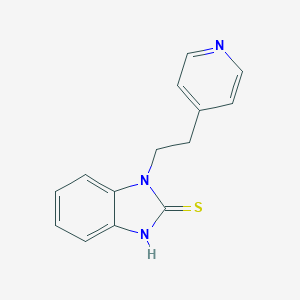

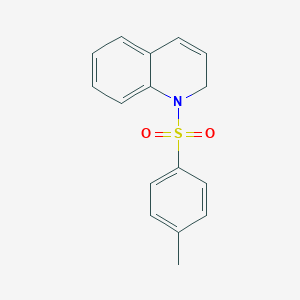

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.